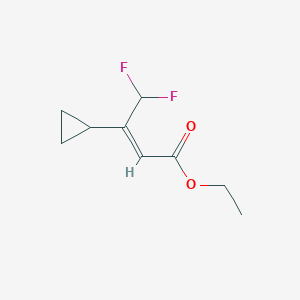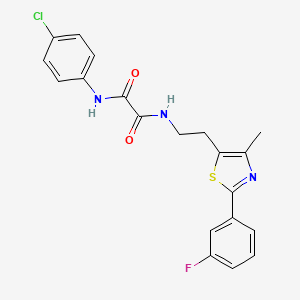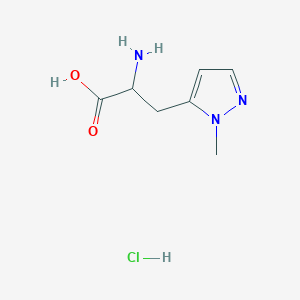
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)chroman-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)chroman-2-carboxamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-angiogenic and DNA Cleavage Activities A study conducted by Vinaya et al. (2017) synthesized novel derivatives similar in structure to N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)chroman-2-carboxamide and evaluated their anti-angiogenic and DNA cleavage activities. The research found that these derivatives efficiently blocked the formation of blood vessels in vivo and exhibited significant DNA cleavage activities, suggesting potential applications in anticancer therapy by exerting both anti-angiogenic and cytotoxic effects Vinaya et al., 2017.
Inhibitory Effects on Gene Expression Another research avenue involves the investigation of the compound's analogs for their ability to inhibit gene expression mediated by NF-kappaB and AP-1 transcription factors. Palanki et al. (2000) conducted structure-activity relationship studies and identified compounds that exhibited significant in vitro activity and improved gastrointestinal permeability, highlighting the compound's potential in enhancing oral bioavailability for therapeutic applications Palanki et al., 2000.
Synthetic Pathways and Antimicrobial Activity Research by Vijayakumar et al. (2014) focused on the synthesis of compounds with structural similarities, exploring their potential in creating novel antibacterial and antifungal agents. These studies provide insights into synthetic pathways that could be utilized for developing new drugs with enhanced antimicrobial properties Vijayakumar et al., 2014.
Metabolic Pathways in Chronic Myelogenous Leukemia Patients A study on flumatinib, a compound structurally related to this compound, provided valuable information on the metabolic pathways in humans, including the main metabolites of the drug in chronic myelogenous leukemia patients. This research highlights the importance of understanding the metabolic pathways for the development of antineoplastic agents Gong et al., 2010.
Mécanisme D'action
Mode of Action
Based on its structure, it is likely that the compound binds to its targets and modulates their activity, leading to downstream effects .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is difficult to determine the exact biochemical pathways it affects. Given its complex structure, it is likely that the compound interacts with multiple pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties would greatly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Propriétés
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-13-25-18(21(22,23)24)12-19(26-13)28-10-8-15(9-11-28)27-20(29)17-7-6-14-4-2-3-5-16(14)30-17/h2-5,12,15,17H,6-11H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUHGPPIXAOXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3CCC4=CC=CC=C4O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2944213.png)
![6-[5-[3-(3-Methylthiophen-2-yl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2944214.png)



![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)




![2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944232.png)

